

AR-C102222: A Technical Guide to a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-C102222

Cat. No.: B10757782

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **AR-C102222**. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

AR-C102222, a member of the spirocyclic fluoropiperidine quinazoline class of compounds, exhibits a unique chemical architecture that contributes to its high selectivity for iNOS.^[1] The chemical identity and physicochemical properties of **AR-C102222** hydrochloride are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-((5',8'-difluoro-4'-imino-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)carbonyl)picolinonitrile hydrochloride	[2][3]
CAS Number	253771-21-0	[1]
Molecular Formula	C ₁₉ H ₁₆ F ₂ N ₆ O · HCl	[3]
Molecular Weight	418.83 g/mol	[3]
Canonical SMILES	<chem>FC1=C(C(N2)=N)C(NC32CCN(C(C4=CN=C(C#N)C=C4)=O)CC3)=C(F)C=C1.Cl</chem>	[3]
Physical Appearance	Solid	
Solubility	Soluble in DMSO	[3]

Pharmacological Properties

AR-C102222 is a potent, competitive, and orally active inhibitor of inducible nitric oxide synthase (iNOS).[4] Its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms minimizes the risk of side effects associated with non-selective NOS inhibition.

Mechanism of Action

AR-C102222 selectively binds to the active site of the iNOS enzyme, competitively inhibiting the conversion of L-arginine to L-citrulline and nitric oxide (NO). The overproduction of NO by iNOS is a key pathological feature in many inflammatory diseases and pain states. By selectively targeting iNOS, **AR-C102222** effectively reduces the excessive NO levels associated with these conditions.

In Vitro Potency and Selectivity

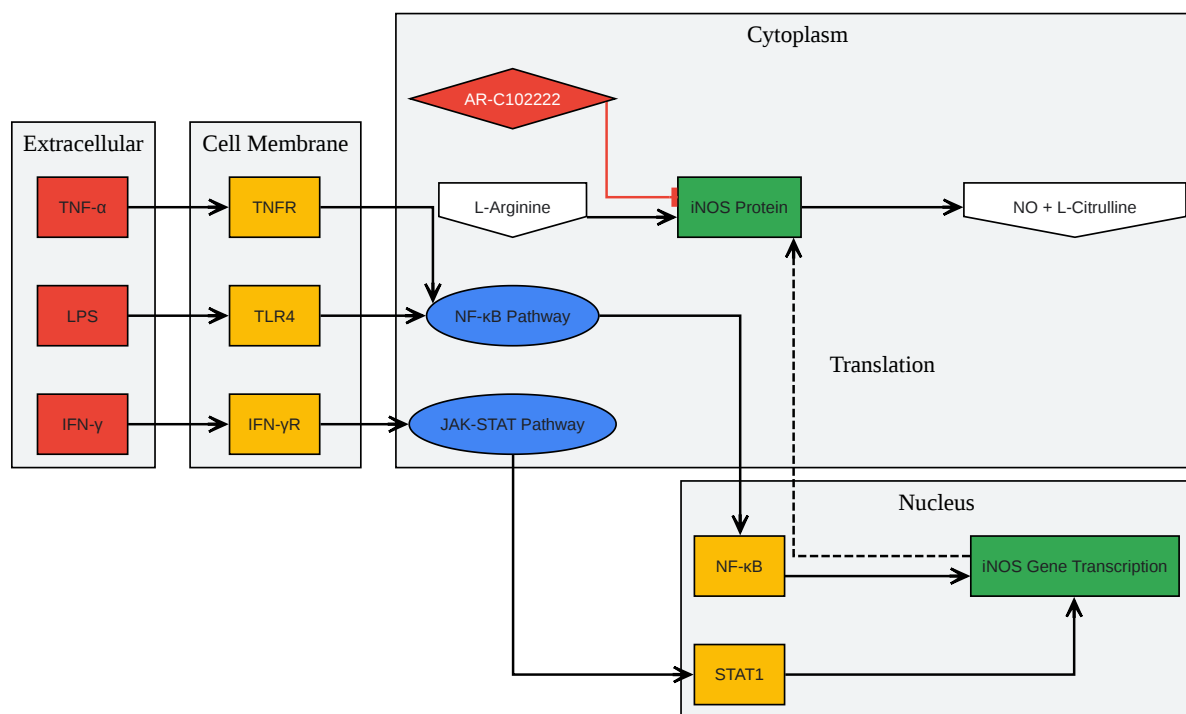
The inhibitory activity of **AR-C102222** against nitric oxide synthase isoforms has been determined in various in vitro assays.

Enzyme	IC ₅₀	Selectivity vs. iNOS	Reference
Human iNOS	37 nM	-	
Human eNOS	>100 µM	>2700-fold	
Human nNOS	1.9 µM	~51-fold	

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway

The induction of iNOS is a complex process triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate intracellular signaling cascades, primarily involving the NF-κB and JAK-STAT pathways, which converge on the iNOS gene promoter to initiate transcription and subsequent translation of the iNOS enzyme. **AR-C102222** acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.



[Click to download full resolution via product page](#)

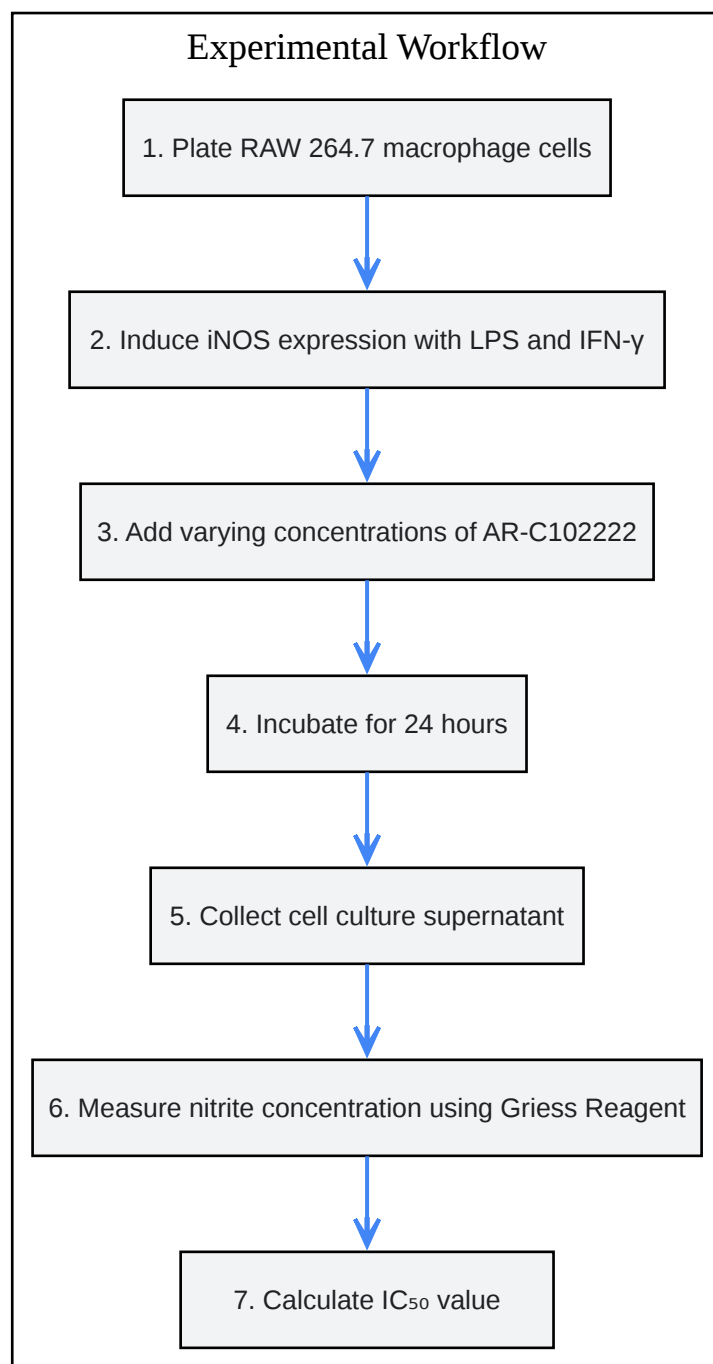
Figure 1. Simplified iNOS signaling pathway and the inhibitory action of **AR-C102222**.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of **AR-C102222**.

In Vitro iNOS Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against iNOS using a cell-based assay.[5]



[Click to download full resolution via product page](#)

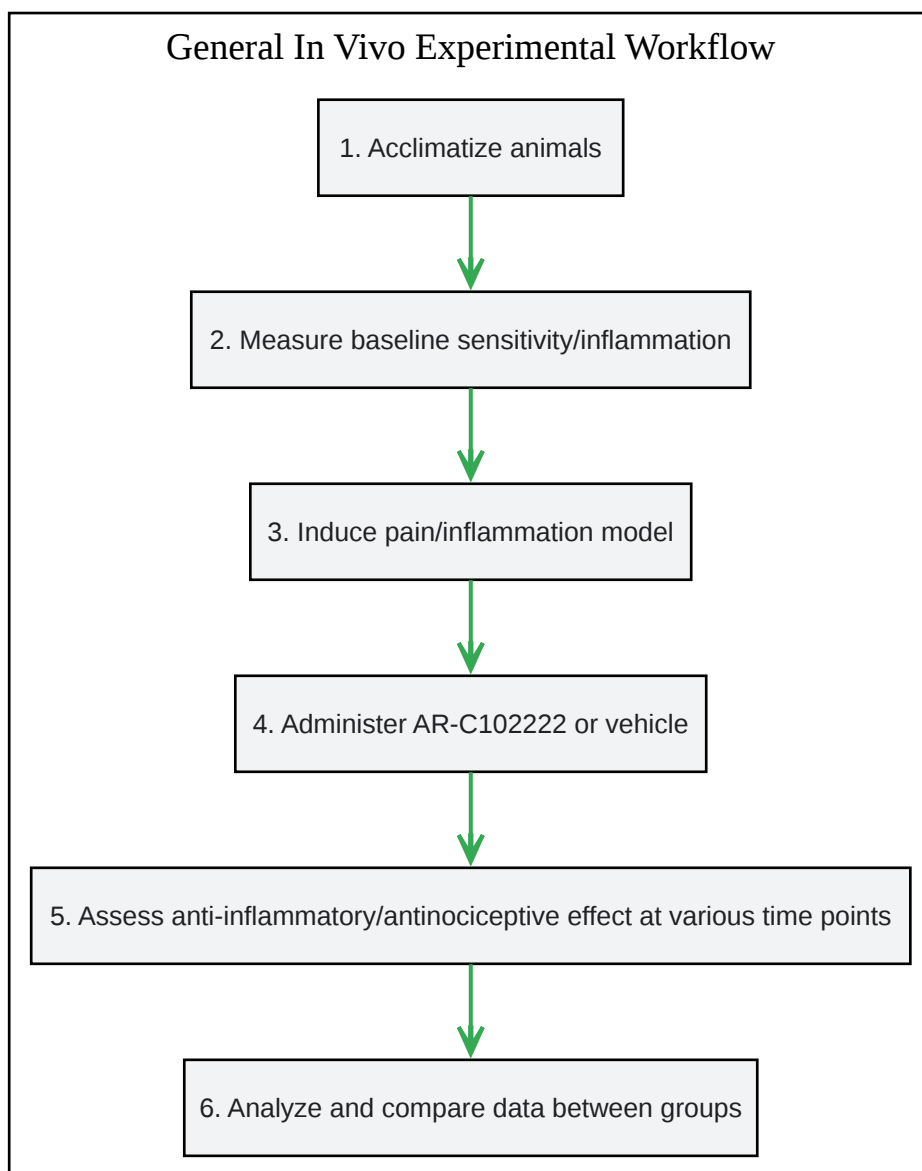
Figure 2. Workflow for the in vitro iNOS inhibition assay.

Methodology:

- Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5×10^4 cells/well and allowed to adhere overnight.
- iNOS Induction: The cell culture medium is replaced with fresh medium containing lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) and interferon-gamma (IFN- γ ; 10 U/mL) to induce the expression of iNOS.
- Inhibitor Addition: **AR-C102222** is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
- Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- Nitrite Quantification (Griess Assay):
 - After incubation, 100 μL of the cell culture supernatant is transferred to a new 96-well plate.
 - 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
 - The plate is incubated at room temperature for 10 minutes, protected from light.
 - The absorbance at 540 nm is measured using a microplate reader.
 - A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
- Data Analysis: The percentage of iNOS inhibition is calculated for each concentration of **AR-C102222** relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

In Vivo Anti-Inflammatory and Antinociceptive Models

AR-C102222 has demonstrated significant anti-inflammatory and antinociceptive effects in various rodent models.[6]



[Click to download full resolution via product page](#)

Figure 3. General workflow for in vivo pain and inflammation models.

4.2.1. Arachidonic Acid-Induced Ear Edema in Mice[7][8][9][10][11]

This model assesses the anti-inflammatory activity of a compound.

- Procedure:

- A solution of arachidonic acid (e.g., 2 mg in 20 μ L of acetone) is applied topically to the inner and outer surfaces of one ear of a mouse.
- **AR-C102222** (e.g., 100 mg/kg) or vehicle is administered orally (p.o.) 1 hour before the arachidonic acid application.
- The thickness of both ears is measured using a digital caliper at various time points (e.g., 1, 2, and 4 hours) after arachidonic acid application.
- Endpoint: The difference in ear thickness between the arachidonic acid-treated ear and the contralateral ear is calculated as a measure of edema. The percentage inhibition of edema by **AR-C102222** is determined by comparing with the vehicle-treated group.

4.2.2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats[12][13][14][15]

This model is used to evaluate the efficacy of a compound against inflammatory pain.

- Procedure:
 - A subcutaneous injection of FCA (e.g., 100 μ L) is administered into the plantar surface of one hind paw of a rat.
 - **AR-C102222** (e.g., 100 mg/kg, p.o.) or vehicle is administered at a specific time point after FCA injection (e.g., 24 hours).
 - Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments or a Randall-Selitto apparatus) at various time points after drug administration.
- Endpoint: An increase in the paw withdrawal threshold in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an antinociceptive effect.

4.2.3. Acetic Acid-Induced Writhing in Mice[16][17][18][19][20]

This is a model of visceral pain.

- Procedure:

- **AR-C102222** (e.g., 100 mg/kg, p.o.) or vehicle is administered 1 hour before the induction of writhing.
- An intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg) is administered.
- The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
- Endpoint: A reduction in the number of writhes in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an analgesic effect.

4.2.4. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats[21][22][23][24]

This model mimics neuropathic pain caused by nerve injury.

- Procedure:
 - Under anesthesia, the L5 spinal nerve is tightly ligated.
 - After a recovery period to allow for the development of neuropathic pain behaviors (e.g., 7-14 days), **AR-C102222** (e.g., 30 mg/kg, i.p.) or vehicle is administered.
 - Tactile allodynia is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.
- Endpoint: An increase in the paw withdrawal threshold in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.

4.2.5. Hindpaw Incision Model of Post-Operative Pain in Rats[25][26][27][28][29]

This model simulates post-operative pain.

- Procedure:

- Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar surface of one hind paw.
- **AR-C102222** (e.g., 30 mg/kg, i.p.) or vehicle is administered after the surgical procedure.
- Tactile allodynia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.
- Endpoint: An increase in the paw withdrawal threshold in the **AR-C102222**-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

AR-C102222 is a valuable research tool for investigating the role of iNOS in various pathological conditions. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases and neuropathic pain. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of further studies to explore the full therapeutic potential of **AR-C102222** and related iNOS inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive activity of the selective iNOS inhibitor AR-C102222 in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arachidonic acid metabolites in experimental otitis media and effects of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complete Freund's adjuvant-induced hyperalgesia: a human perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complete Freund's adjuvant-induced reduction of exploratory activity in a novel environment as an objective nociceptive endpoint for sub-acute inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epain.org [epain.org]
- 15. Complete Freund's adjuvant-induced acute inflammatory pain could be attenuated by triptolide via inhibiting spinal glia activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 20. saspublishers.com [saspublishers.com]
- 21. Ligation of mouse L4 and L5 spinal nerves produces robust allodynia without major motor function deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 25. Hindpaw incision in the rat produces long-lasting colon hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deep hind paw incision model [protocols.io]
- 27. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hind paw incision in the rat produces long-lasting colon hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AR-C102222: A Technical Guide to a Selective iNOS Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10757782#ar-c102222-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com